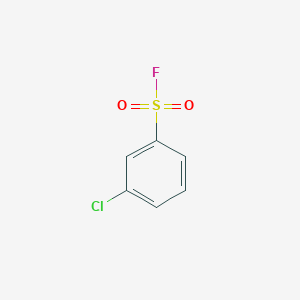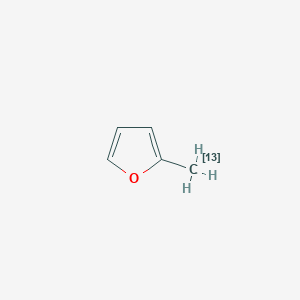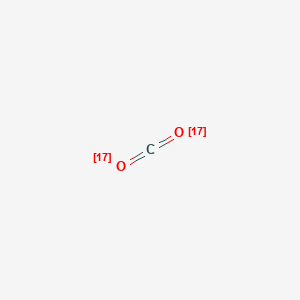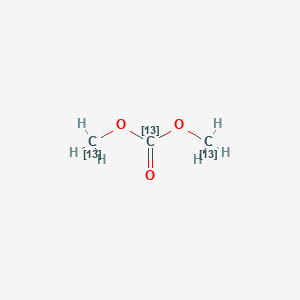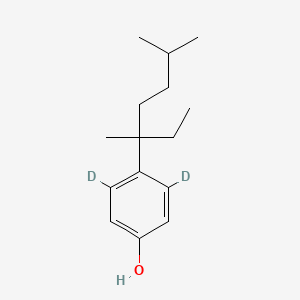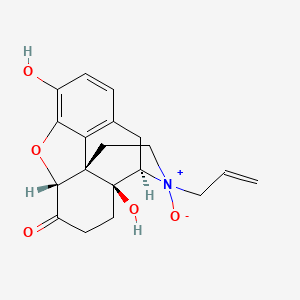
Naloxone N-Oxide
Descripción general
Descripción
Naloxone N-Oxide is a derivative of Naloxone, an opiate drug used to counter the effects of opiate overdose . It is sold under various trade names including Narcan®, Nalone, and Narcanti .
Synthesis Analysis
The synthesis of important opioid antagonists such as naloxone and naltrexone involves the preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract . This is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . Both demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .Chemical Reactions Analysis
The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . Both demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .Physical And Chemical Properties Analysis
Naloxone N-Oxide has a molecular formula of C19H21NO5 and an average mass of 343.374 Da . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 0.14, and its polar surface area is 84 Å^2 .Aplicaciones Científicas De Investigación
Overdose Reversal
Naloxone-based interventions are a crucial part of health systems for reversing opioid overdoses . These interventions have proven effective in various contexts . The role of context and mechanisms for its use has been explored, leading to the development of two middle-range theories: Naloxone Bystander Intervention Theory and Skills Transfer Theory .
Harm Reduction
Harm reduction and/or low threshold contexts provide a non-judgmental approach which supports in-group norms of helping and empowers the social identity of the trained and untrained bystander . This context also creates the conditions necessary for skills transfer and diffusion of the intervention into social networks .
Skills Transfer
The Skills Transfer Theory suggests that the context created by harm reduction approaches facilitates the transfer and diffusion of skills necessary for naloxone administration . This theory underscores the importance of training in the successful implementation of naloxone-based interventions .
Stigma Reduction
Addressing stigma and negative attitudes held by first responders and stakeholders involved in the implementation process, such as police or GPs, is crucial . These attitudes can inhibit the bystander response by inducing fear in responding, interfering with skills transfer, naloxone use, and carriage of naloxone kits .
Peer-to-Peer Training Models
Peer-to-peer models of training are helpful as they reinforce social identity and successful skills transfer between bystanders . Health systems may want to assess the prevalence of, and take steps to reduce opioid-related stigma with key stakeholders in contexts using a low threshold training approach to build an environment to support positive naloxone outcomes .
Optimal Dosing
The optimal dosing of naloxone in the context of fentanyl and ultra-potent opioid overdoses remains unknown . This is an area of ongoing research, with the aim of determining the relationship between the first empiric dose of naloxone and reversal of toxicity, adverse events, and the total cumulative dose required .
Mecanismo De Acción
Target of Action
Naloxone N-Oxide primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids. They are found in the brain and spinal cord and are the primary targets of most opioid drugs .
Mode of Action
Naloxone N-Oxide acts by competitive displacement of opioid agonists at the MOR . It functions as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . The effect of Naloxone N-Oxide depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Biochemical Pathways
The primary biochemical pathway affected by Naloxone N-Oxide is the opioid signaling pathway . By displacing opioid agonists from the MOR, Naloxone N-Oxide can reverse the effects of opioids, including respiratory depression, reduced heart rate, and constricted pupils .
Pharmacokinetics
Naloxone N-Oxide is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .
Result of Action
The molecular and cellular effects of Naloxone N-Oxide’s action primarily involve the reversal of opioid-induced symptoms . By acting as an inverse agonist at the MOR, Naloxone N-Oxide can rapidly reverse symptoms such as respiratory depression, reduced heart rate, and constricted pupils caused by opioid drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Naloxone N-Oxide. For instance, community support for services like syringe service programs (SSPs) can enhance naloxone distribution, making treatment more accessible . Furthermore, the legal status of SSPs and the level of need in the community can also impact the distribution and use of Naloxone N-Oxide .
Propiedades
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-8-20(24)9-7-18-15-11-3-4-12(21)16(15)25-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-,20?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUIBVINJLVYRY-QBFPIVRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naloxone N-Oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



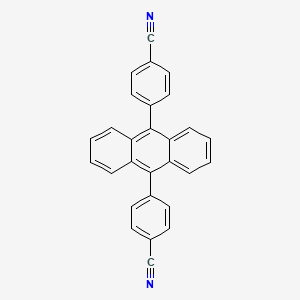
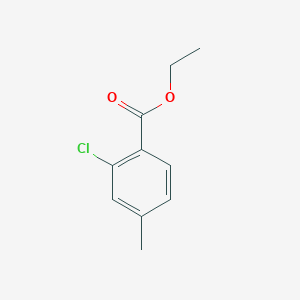
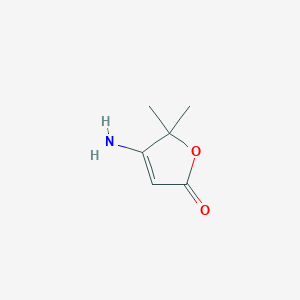

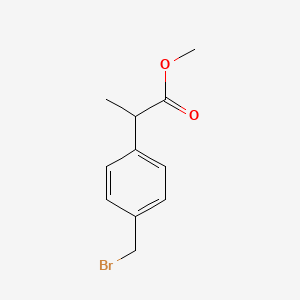
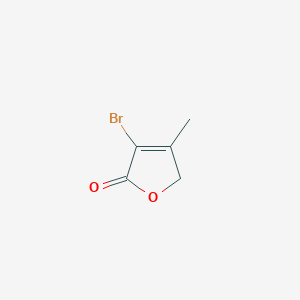
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
